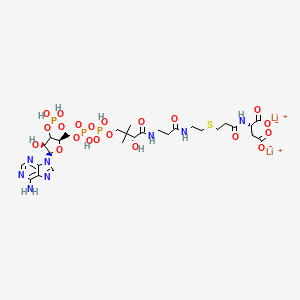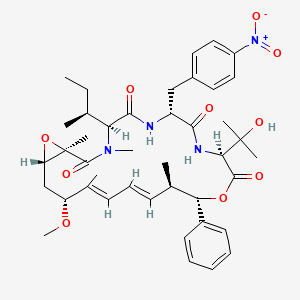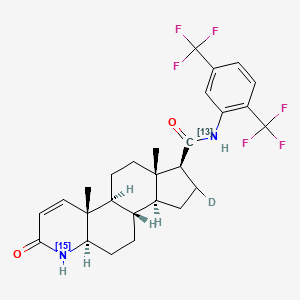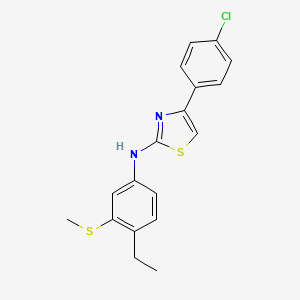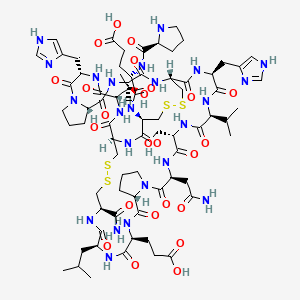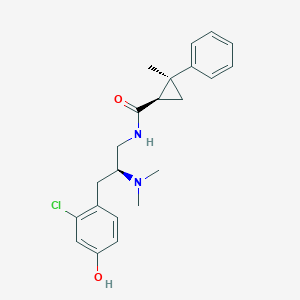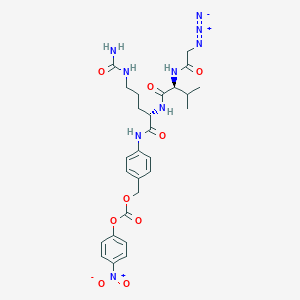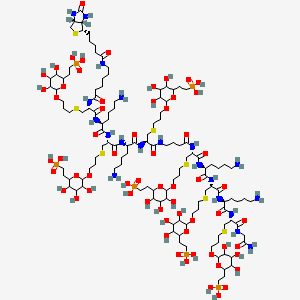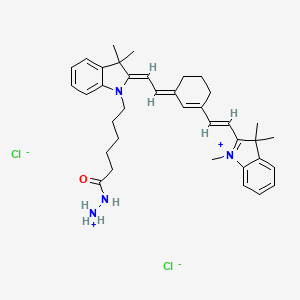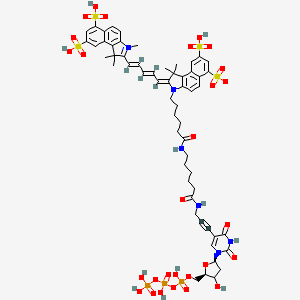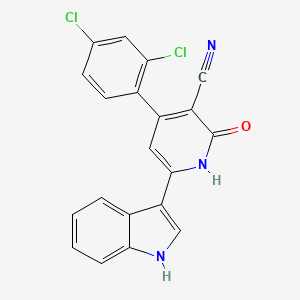
Mapk-IN-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mapk-IN-2 is a potent inhibitor of the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in regulating cellular processes such as proliferation, differentiation, and apoptosis. This compound has shown significant potential in cancer research due to its ability to hinder the MAPK pathway, which is often hyperactivated in various cancers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Mapk-IN-2 involves multiple steps, starting with the preparation of key intermediates. One common method includes the reaction of specific aromatic amines with chloroformates under controlled conditions to form carbamates. These intermediates are then subjected to further reactions, such as cyclization and functional group modifications, to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps, such as recrystallization and chromatography, to isolate the desired compound. The final product is then subjected to quality control tests to confirm its chemical structure and purity .
化学反应分析
Types of Reactions
Mapk-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of new derivatives with different functional groups .
科学研究应用
Mapk-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the MAPK pathway and its role in various chemical reactions.
Biology: Employed in cell biology research to investigate the effects of MAPK pathway inhibition on cellular processes such as proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers that exhibit hyperactivation of the MAPK pathway. .
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the MAPK pathway. .
作用机制
Mapk-IN-2 exerts its effects by specifically inhibiting the MAPK pathway. This pathway involves a cascade of protein kinases, including MAPK kinase (MAPKK) and MAPK kinase kinase (MAPKKK), which ultimately activate MAPK. By inhibiting this pathway, this compound prevents the phosphorylation and activation of MAPK, thereby blocking downstream signaling events that promote cell proliferation and survival. The molecular targets of this compound include key proteins in the MAPK pathway, such as MAPKK and MAPKKK .
相似化合物的比较
Mapk-IN-2 is unique compared to other MAPK pathway inhibitors due to its high potency and selectivity. Similar compounds include:
Trametinib: A MEK inhibitor used in the treatment of melanoma.
Mirdametinib: Another MEK inhibitor with applications in cancer therapy.
AZD8330: A potent MEK inhibitor used in preclinical studies.
Temuterkib: An ERK inhibitor with potential therapeutic applications .
This compound stands out due to its robust suppression of the MAPK pathway and its pronounced activity against mutated forms of key proteins in the pathway, making it a valuable tool in cancer research and drug development .
属性
分子式 |
C20H11Cl2N3O |
|---|---|
分子量 |
380.2 g/mol |
IUPAC 名称 |
4-(2,4-dichlorophenyl)-6-(1H-indol-3-yl)-2-oxo-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C20H11Cl2N3O/c21-11-5-6-12(17(22)7-11)14-8-19(25-20(26)15(14)9-23)16-10-24-18-4-2-1-3-13(16)18/h1-8,10,24H,(H,25,26) |
InChI 键 |
CKVXYSBVFGGCGL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=CC(=C(C(=O)N3)C#N)C4=C(C=C(C=C4)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


